Superior Whole-Body Tissue Retention and Reduced Urinary Excretion of Methylcobalamin Hydrate
Methylcobalamin demonstrates substantially greater tissue retention compared to cyanocobalamin. In human pharmacokinetic studies, urinary excretion of methylcobalamin is approximately one-third that of an equivalent oral dose of cyanocobalamin . Whole-body monitoring after oral administration of radioactive cobalamins at 1, 5, and 25 μg dose levels revealed significant differences in retention values between methylcobalamin and cyanocobalamin at each dose tier [1].
| Evidence Dimension | Urinary excretion (indicator of tissue retention) |
|---|---|
| Target Compound Data | Excretion rate approximately one-third of cyanocobalamin at similar dose |
| Comparator Or Baseline | Cyanocobalamin (baseline excretion rate set as reference) |
| Quantified Difference | Methylcobalamin excretion is ~33% of cyanocobalamin excretion |
| Conditions | Oral administration in human subjects; urinary excretion monitoring |
Why This Matters
Reduced urinary loss translates to enhanced tissue bioavailability, making methylcobalamin the preferred selection for studies requiring sustained cobalamin delivery to target organs, particularly liver and neural tissues.
- [1] Adams JF, Ross SK, Mervyn L, Boddy K, King P. Absorption of cyanocobalamin, coenzyme B12, methylcobalamin, and hydroxocobalamin at different dose levels. Scand J Gastroenterol. 1971;6(3):249-252. View Source
